Serine isopropylhydrazide

Description

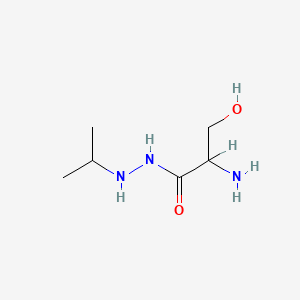

Serine isopropylhydrazide is a hydrazide derivative structurally composed of serine (a non-essential amino acid) conjugated with an isopropylhydrazine moiety. Hydrazides are characterized by the presence of a -CONH-NH2 group, which confers reactivity and biological activity, particularly in pharmaceutical contexts. Historically, isopropylhydrazide derivatives were initially used as antitubercular agents but later repurposed as monoamine oxidase inhibitors (MAOIs) for treating depression, aligning with the monoamine hypothesis of mood disorders . This compound likely shares synthetic pathways with other hydrazides, such as mechanochemical synthesis (e.g., solvent-free grinding), which is efficient for generating acylhydrazones with high purity .

Properties

CAS No. |

2975-42-0 |

|---|---|

Molecular Formula |

C6H15N3O2 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2-amino-3-hydroxy-N'-propan-2-ylpropanehydrazide |

InChI |

InChI=1S/C6H15N3O2/c1-4(2)8-9-6(11)5(7)3-10/h4-5,8,10H,3,7H2,1-2H3,(H,9,11) |

InChI Key |

NIPOJNNSFDRMQO-UHFFFAOYSA-N |

SMILES |

CC(C)NNC(=O)C(CO)N |

Canonical SMILES |

CC(C)NNC(=O)C(CO)N |

Other CAS No. |

2975-42-0 |

Related CAS |

55819-72-2 (hydrochloride) |

Synonyms |

serine isopropylhydrazide serine isopropylhydrazide hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares serine isopropylhydrazide with structurally related hydrazides and heterocyclic compounds based on available

Key Observations :

- Aromatic vs. Aliphatic Backbones : Aromatic hydrazides (e.g., pyridine derivatives) exhibit stronger π-π interactions, influencing receptor binding in antimicrobial applications , while aliphatic variants like this compound may offer better metabolic stability.

Q & A

Q. How to systematically review conflicting literature on this compound’s applications?

- Answer : Follow PRISMA guidelines:

- Search strategy : PubMed, SciFinder, Google Scholar (keywords: “serine hydrazide derivatives”, “isopropylhydrazide bioactivity”).

- Inclusion criteria : Peer-reviewed studies with raw data. Exclude non-English abstracts without translation.

- Risk of bias assessment : Use SYRCLE’s tool for animal studies; GRADE for clinical relevance. Tabulate inconsistencies in a matrix (e.g., study design vs. outcomes) .

Q. What ethical guidelines apply when documenting synthetic methodologies for this compound?

- Answer : Adhere to COPE guidelines :

- Disclose all modifications to published protocols.

- Report negative results (e.g., failed syntheses) to avoid publication bias.

- Share spectra and raw data via repositories (e.g., Zenodo) for independent verification .

Q. Tables for Methodological Reference

| Parameter | Recommended Technique | Validation Criteria |

|---|---|---|

| Purity Assessment | HPLC-DAD/ELSD (≥95% purity) | Single peak, UV-Vis λmax alignment |

| Stability under Light | ICH Q1B photostability testing | ≤5% degradation after 1.2 million lux hrs |

| Protein Binding | Equilibrium dialysis (human plasma) | Recovery ≥85%, mass balance ±5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.